molecular formula C21H31N3O3 B3321909 Suvn-G3031 CAS No. 1394808-82-2

Suvn-G3031

Cat. No. B3321909
CAS RN: 1394808-82-2
M. Wt: 373.5 g/mol
InChI Key: LNXDUSQEXVQFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Advantages and Limitations for Lab Experiments

One advantage of Suvn-G3031 for laboratory experiments is that it has been extensively studied in preclinical models of Alzheimer's disease. This means that there is a large body of data available on its safety and efficacy, which can be used to guide experimental design. However, one limitation of this compound is that it has not yet been approved for clinical use, which means that its long-term safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of Suvn-G3031 as a therapeutic agent for Alzheimer's disease. One direction is to continue to evaluate its safety and efficacy in clinical trials. Another direction is to develop more potent and selective inhibitors of beta-amyloid and tau protein aggregation. Additionally, there is a need to identify biomarkers that can be used to monitor the progression of Alzheimer's disease and the response to treatment. Finally, there is a need to develop combination therapies that target multiple pathways involved in the pathogenesis of the disease.

Safety and Hazards

Single doses of Suvn-G3031 up to 20 mg and multiple doses up to 6 mg once daily were found to be safe and well-tolerated in healthy young adults . The most frequently reported adverse events were abnormal dreams, dyssomnia, and hot flushes . Renal excretion (~60%) of unchanged this compound was the major route of elimination .

Biochemical Analysis

Biochemical Properties

Suvn-G3031 plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It exhibits high selectivity and potency towards these receptors, with a binding affinity (Ki) of 8.7 nM for human H3 receptors and 9.8 nM for rat H3 receptors . This compound acts as an inverse agonist, which means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the receptor’s basal activity. This interaction leads to an increase in the levels of neurotransmitters such as histamine, dopamine, and norepinephrine in the cerebral cortex .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to neurotransmission. In preclinical studies, this compound treatment resulted in a dose-dependent increase in tele-methylhistamine levels, indicating the activation of histaminergic neurotransmission . Additionally, this compound modulates dopamine and norepinephrine levels in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . The compound also demonstrated procognitive effects in animal models, enhancing wakefulness and reducing cataplexy episodes in orexin knockout mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H3 receptors and acting as an inverse agonist. This binding interaction stabilizes the receptor in an inactive conformation, reducing its basal activity and leading to an increase in histamine release . The elevated histamine levels subsequently modulate other neurotransmitters, such as dopamine and norepinephrine, in the cerebral cortex . This modulation provides the neurochemical basis for the wake-promoting and anticataplectic effects observed in preclinical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stable and consistent effects over time. Preclinical studies have demonstrated that the compound maintains its efficacy in modulating neurotransmitter levels and improving wakefulness over extended periods . This compound has good brain penetration and oral bioavailability, which contributes to its sustained effects in vivo . Additionally, the compound has been found to be stable under various experimental conditions, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound treatment produced a dose-dependent increase in wakefulness and a concomitant decrease in non-rapid eye movement (NREM) sleep in orexin knockout mice . Higher doses of this compound also resulted in a significant decrease in direct rapid eye movement (REM) sleep onset episodes, demonstrating its anticataplectic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with histamine H3 receptors. The compound increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . This compound does not significantly alter dopamine levels in the striatum or nucleus accumbens, indicating that it may not have addiction liability . The compound’s metabolic profile is consistent across different species, with similar metabolite profiles observed in plasma and urine .

Transport and Distribution

This compound is well-absorbed and distributed within cells and tissues. The compound exhibits good brain penetration and achieves adequate cerebrospinal fluid (CSF) concentrations . This compound is not a substrate for major uptake transporters, which contributes to its favorable pharmacokinetic properties . The compound’s distribution is dose-dependent, with higher doses resulting in increased receptor occupancy and functional activity in the brain .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with histamine H3 receptors. The compound’s binding to these receptors occurs in the cerebral cortex, where it modulates neurotransmitter levels and influences wakefulness and cognitive functions . This compound’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to exert its effects consistently across different cellular compartments .

Preparation Methods

The synthesis of SUVN-G3031 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of these intermediates under specific reaction conditions to yield this compound . Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

SUVN-G3031 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

properties

IUPAC Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXDUSQEXVQFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394808-82-2
Record name Samelisant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUVN-G3031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMELISANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-Chloro-N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]acetamide (76.0 g, 0.236, obtained in above step), morpholine (30.8 g, 0.353 moles) and potassium carbonate (98 g, 0.71 moles) in acetonitrile (1.5 L) was stirred for 5 hours at reflux temperature. The mixture was partitioned between ethyl acetate (1 L) and water (1 L). The layers were separated, and the aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organic layers were washed with water twice, dried over sodium sulfate and concentrated under vacuum. The crude compound was purified by flash chromatography using (methanol:chloroform, 2:8) to afford the title compound 71 g (Yield: 80%).
Name
2-Chloro-N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]acetamide
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suvn-G3031
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Suvn-G3031
Reactant of Route 3
Reactant of Route 3
Suvn-G3031
Reactant of Route 4
Reactant of Route 4
Suvn-G3031
Reactant of Route 5
Reactant of Route 5
Suvn-G3031
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Suvn-G3031

Q & A

Q1: What is the primary molecular target of Suvn-G3031?

A: this compound acts as a potent and selective inverse agonist of the histamine H3 receptor (H3R). [, , , , , , , ]

Q2: How does this compound interact with the H3R?

A: As an inverse agonist, this compound binds to the H3R and stabilizes it in its inactive conformation, effectively reducing constitutive receptor activity. This contrasts with antagonists, which simply block the binding of endogenous ligands. [, , , ]

Q3: What are the downstream effects of H3R inverse agonism by this compound?

A: By inhibiting H3R activity, this compound increases the synthesis and release of histamine in the brain. This leads to enhanced histaminergic neurotransmission, promoting wakefulness and potentially counteracting symptoms of narcolepsy. [, , , , ]

Q4: Beyond histamine, are other neurotransmitters affected by this compound?

A: Preclinical studies have shown that this compound can also increase the levels of dopamine and norepinephrine in the prefrontal cortex. This suggests a broader impact on neurotransmission beyond the histaminergic system. [, , ]

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C23H35N3O4 • 2HCl (dihydrochloride salt), and its molecular weight is 478.4 g/mol. []

Q6: How is this compound absorbed and distributed in the body?

A: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It exhibits good brain penetration, suggesting effective access to its central nervous system target. [, , , ]

Q7: What is the elimination half-life of this compound?

A: this compound has a favorable elimination half-life, allowing for once-daily dosing. [, ]

Q8: Does food intake affect the pharmacokinetics of this compound?

A: Studies in healthy volunteers indicated that food does not significantly affect the pharmacokinetics of this compound. []

Q9: Are there any known gender or age-related differences in this compound pharmacokinetics?

A: Phase 1 studies did not reveal any clinically relevant effects of gender or age on the pharmacokinetics of this compound. []

Q10: What in vitro assays have been used to characterize the activity of this compound?

A: Radioligand binding assays have been employed to determine the binding affinity of this compound for the H3R. Additionally, GTPγS assays have been utilized to assess its functional activity as an inverse agonist. [, ]

Q11: What animal models have been used to study the efficacy of this compound for narcolepsy?

A: Orexin knockout mice, a well-established model of narcolepsy, have been used extensively. These mice exhibit both excessive daytime sleepiness and cataplexy, key symptoms of the disorder. [, , , ]

Q12: What were the key findings from preclinical studies in orexin knockout mice?

A: this compound demonstrated robust wake-promoting effects, increasing wakefulness and reducing non-rapid eye movement sleep. It also significantly decreased the frequency of cataplexy episodes. [, , , ]

Q13: Has this compound been evaluated in clinical trials for narcolepsy?

A: Yes, this compound has been investigated in a Phase 2 clinical trial as a monotherapy for narcolepsy with or without cataplexy (ClinicalTrials.gov Identifier: NCT04072380). [, , , ]

Q14: What were the primary and secondary endpoints of the Phase 2 trial?

A: The primary efficacy endpoint was the change in Epworth Sleepiness Scale (ESS) score from baseline. Secondary endpoints included changes in Maintenance of Wakefulness Test (MWT) scores and Clinical Global Impression of Severity (CGI-S). [, ]

Q15: What is the safety profile of this compound based on preclinical and clinical data?

A: this compound has demonstrated a favorable safety profile in both preclinical studies and Phase 1 clinical trials in healthy volunteers. It did not show any significant safety concerns in long-term animal studies. [, , , ]

Q16: Does this compound interact with major drug-metabolizing enzymes?

A: Preclinical data suggest that this compound exhibits minimal inhibition or induction liability toward major CYP enzymes and transporters, potentially reducing the risk of drug-drug interactions. []

Q17: Are there any known alternatives or substitutes for this compound?

A: While other H3R antagonists/inverse agonists are being explored for narcolepsy, this compound distinguishes itself with its potency, selectivity, and favorable pharmacological profile. [, ]

Q18: What are the potential future directions for this compound research?

A: Future research could focus on further elucidating the long-term efficacy and safety of this compound in larger patient populations with narcolepsy. Additionally, exploring its potential in other conditions characterized by excessive daytime sleepiness, such as Parkinson's disease, could be of interest. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.